

## NDI-101150: A Novel HPK1 Inhibitor Reprogramming the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

NDI-101150 is a potent and highly selective, orally administered small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of immune cell activation. By targeting HPK1, NDI-101150 unleashes a broad and robust anti-tumor immune response, fundamentally altering the tumor microenvironment (TME) from an immunosuppressive to an immune-active state. Preclinical and clinical data demonstrate that NDI-101150 enhances the function of multiple key immune cell types—including T cells, B cells, and dendritic cells—leading to significant tumor growth inhibition and durable clinical responses in patients with advanced solid tumors. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and clinical trial results of NDI-101150, along with detailed experimental protocols and data to support its continued development as a next-generation immuno-oncology therapeutic.

# Introduction: The Role of HPK1 in Immune Suppression

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a crucial negative feedback regulator downstream of the T cell receptor (TCR) and B cell receptor (BCR) signaling pathways.[1][3] Upon TCR engagement, HPK1 is activated and subsequently



phosphorylates key adaptor proteins, most notably SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[3][4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signalosome, which ultimately dampens T cell activation, proliferation, and cytokine production.[1][3] By inhibiting this negative regulatory signal, **NDI-101150** restores and enhances the anti-tumor activity of the immune system.

#### **Mechanism of Action of NDI-101150**

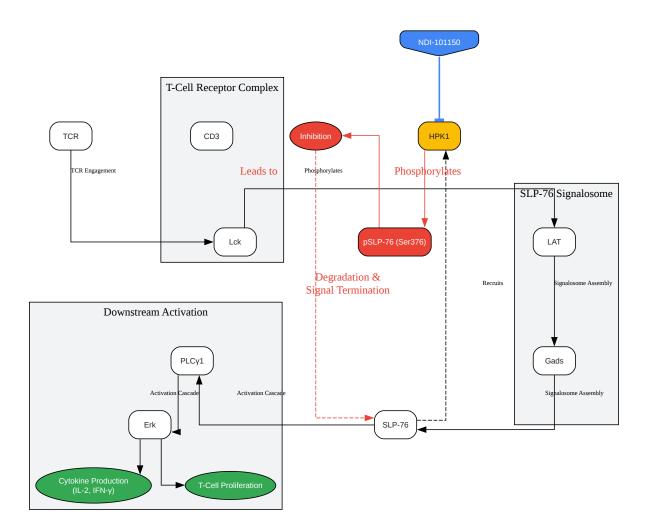
**NDI-101150** is a highly potent and selective inhibitor of HPK1, with an IC50 of 0.7 nM.[6] Its mechanism of action is centered on blocking the catalytic activity of HPK1, thereby preventing the phosphorylation of SLP-76 and the subsequent downstream inhibitory cascade. This leads to a multi-faceted activation of the immune system within the TME.[7]

#### **Key Impacts on the Tumor Microenvironment:**

- T-Cell Activation and Proliferation: NDI-101150 directly enhances the activation of both CD4+ and CD8+ T cells, leading to increased proliferation and infiltration into the tumor.[6][8]
   Clinical data confirms an influx of cytotoxic and proliferative CD8+ T cells in the TME of patients treated with NDI-101150.[9]
- Enhanced Cytokine Production: Inhibition of HPK1 results in a significant increase in the secretion of pro-inflammatory cytokines such as IFN-γ, IL-2, and TNF-α, which are critical for an effective anti-tumor response.[6][10]
- B-Cell and Dendritic Cell Function: Beyond T cells, **NDI-101150** also augments the function of B cells and dendritic cells (DCs).[3][6][7] It enhances B-cell activation and antibody secretion and improves the antigen presentation capacity of DCs, leading to a more robust and comprehensive immune response.[6][11][12]
- Overcoming Immunosuppression: The TME is often characterized by immunosuppressive factors like TGF-β, Prostaglandin E2 (PGE2), and adenosine. **NDI-101150** has been shown to restore T-cell function even in the presence of these inhibitory signals.[13]

A diagram illustrating the HPK1 signaling pathway and the mechanism of **NDI-101150** is provided below.





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Caption: HPK1 signaling pathway and NDI-101150 mechanism of action.



#### **Preclinical Data**

**NDI-101150** has demonstrated robust and broad anti-tumor activity in various preclinical models.

#### In Vitro Immune Cell Activation

**NDI-101150** treatment leads to a dose-dependent activation of multiple human immune cell types.

Table 1: In Vitro Activity of NDI-101150

Assay Type	Cell Type	Measurement	Result	Reference
Kinase Inhibition	Recombinant HPK1	Biochemical IC50	0.7 nM	[6]
T-Cell Activation	Human CD4+/CD8+ T Cells	IL-2 Production EC50	1.5 nM	[14]
T-Cell Activation	Human CD4+/CD8+ T Cells	IFN-γ & GM-CSF Secretion	Dose-dependent increase	[15]
B-Cell Activation	Human CD19+ B Cells	IgG Secretion	Dose-dependent increase	[12]
DC Activation	Mouse BMDCs	Co-stimulatory markers (CD80, CD86)	Upregulation	[12]

| Target Engagement | Human PBMCs | pSLP-76 Inhibition IC50 | 8.65 mg/kg (in vivo equivalent) |[14]|

### **In Vivo Anti-Tumor Efficacy**

In syngeneic mouse models, oral administration of **NDI-101150** resulted in significant tumor growth inhibition and the induction of a durable immune memory response.



Table 2: In Vivo Efficacy of NDI-101150 in Syngeneic Mouse Models

Model	Treatment	Key Findings	Reference
EMT-6 (Breast Cancer)	75 mg/kg p.o. daily	~70% Tumor Growth Inhibition. [10] 7 out of 10 mice showed complete tumor regression.[13]	[10][13]
CT-26 (Colon Cancer)	Monotherapy	50% Tumor Growth Inhibition.	[11]
CT-26 (Colon Cancer)	Combination with anti- PD-1	Synergistic effect, leading to complete tumor regressions.	[13]

| EMT-6 (Tumor Re-challenge) | **NDI-101150** pre-treated mice | 100% rejection of tumor re-challenge, indicating robust immune memory. |[13] |

#### Clinical Data: The NCT05128487 Trial

**NDI-101150** is being evaluated in an ongoing Phase 1/2 clinical trial (NCT05128487) as a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors. [9][11]

#### **Safety and Tolerability**

**NDI-101150** has been generally well-tolerated. The most common treatment-related adverse events (TRAEs) are primarily gastrointestinal and constitutional.

Table 3: Common Treatment-Related Adverse Events (Monotherapy, Any Grade)



Adverse Event	Frequency	Reference
Nausea	39% - 43.5%	[16][17]
Diarrhea	31.8% - 35%	[16][17]
Vomiting	25.9% - 29%	[16][17]
Fatigue	27% - 28.2%	[16][17]

Data as of November 2024 from the NCT05128487 trial.

The maximum tolerated dose (MTD) for monotherapy was identified as 150 mg once daily.[16]

#### **Clinical Efficacy and Pharmacodynamics**

**NDI-101150** has shown encouraging signs of clinical activity, particularly in heavily pre-treated patients with clear cell renal cell carcinoma (ccRCC).[9]

Table 4: Clinical Efficacy of NDI-101150 Monotherapy in ccRCC Patients

Efficacy Endpoint	Result	Reference
Objective Response Rate (ORR)	15.0% - 18%	[11][16][18]
Clinical Benefit Rate (CBR)	25% - 29%	[11][16][18]
Disease Control Rate (DCR)	60% - 65%	[11][16][18]

CBR = Complete Response + Partial Response + Stable Disease ≥6 months. DCR = CR + PR + SD.

Crucially, strong on-target activity was demonstrated across all dose levels.

 Target Engagement: Sustained inhibition of the pharmacodynamic biomarker, phosphorylated SLP-76 (pSLP76), by >50% was observed in all patient cohorts at steady state.[16][17][19]



 TME Modulation: On-treatment tumor biopsies revealed a significant reduction (≥75%) in tissue CD3+/pSLP76+ cells and a corresponding increase in the infiltration of activated CD8+ T cells and dendritic cells, confirming the proposed mechanism of action in patients.

# Experimental Protocols In Vivo Syngeneic Mouse Model (EMT-6)

This protocol describes a typical efficacy study using the EMT-6 murine breast cancer model.

- Cell Culture: Culture EMT-6 tumor cells in appropriate media until they reach the logarithmic growth phase.
- Tumor Implantation: Harvest and resuspend EMT-6 cells in sterile PBS at a concentration of  $1 \times 10^6$  cells per 100  $\mu$ L. Subcutaneously inject the cell suspension into the right flank of female BALB/c mice.[20]
- Randomization and Dosing: Once tumors reach a mean volume of approximately 100 mm<sup>3</sup>, randomize mice into treatment and vehicle control groups.[12] Administer NDI-101150 orally at the desired dose (e.g., 75 mg/kg) once daily.[10]
- Monitoring: Measure tumor volume using calipers 2-3 times per week, calculated by the formula (Length x Width²)/2. Monitor animal body weight and overall health.[20]
- Endpoint: The primary endpoint is tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., immunophenotyping by flow cytometry).[20]
- Immune Memory (Re-challenge): For mice that achieve a complete response, discontinue treatment. After a washout period (e.g., 5 days), re-challenge the mice with a new injection of EMT-6 cells in the opposite flank and monitor for tumor growth without further treatment.[12]



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Caption: Experimental workflow for an in vivo syngeneic mouse model study.

#### **Human T-Cell Activation Assay (Cytokine Production)**

This protocol outlines the measurement of cytokine production from primary human T cells.

- Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation. Purify CD4+ and CD8+ T cells using magnetic-activated cell sorting (MACS).[14]
- Cell Culture: Culture the purified T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum.
- Inhibitor Treatment: Pre-incubate the T cells with various concentrations of NDI-101150 or DMSO (vehicle control) for 1-2 hours.[12][14]
- T-Cell Stimulation: Transfer the cells to 96-well plates pre-coated with anti-CD3 (e.g., 1-5 μg/mL) and soluble anti-CD28 antibodies to stimulate the T-cell receptor.[12][14]
- Incubation: Incubate the cells for a specified period (e.g., 72 hours for CD4+, 96 hours for CD8+).[10]
- Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of cytokines (e.g., IL-2, IFN-γ) using methods such as ELISA or multiplex bead array assays.
   [12]

#### Conclusion

**NDI-101150** is a promising, first-in-class, oral HPK1 inhibitor that has demonstrated a powerful, multi-faceted mechanism for activating the body's immune system against cancer. By relieving a key negative regulatory checkpoint in T cells, B cells, and dendritic cells, it effectively transforms the tumor microenvironment to favor anti-tumor immunity. The robust preclinical efficacy, acceptable safety profile, and encouraging clinical activity, especially in checkpoint inhibitor-refractory patient populations, strongly support the continued development of **NDI-101150** as a novel monotherapy and combination partner in immuno-oncology.



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- To cite this document: BenchChem. [NDI-101150: A Novel HPK1 Inhibitor Reprogramming the Tumor Microenvironment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613597#ndi-101150-and-its-impact-on-the-tumor-microenvironment]

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